molecular formula C22H25N5O B2370306 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2177060-00-1

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2370306
CAS RN: 2177060-00-1
M. Wt: 375.476
InChI Key: AISBJBHEDOJRKT-UHFFFAOYSA-N
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Description

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Self-Assembly

A study by Bararjanian et al. (2010) detailed a novel and efficient one-pot synthesis of 2-aminopyrimidinones, showcasing the self-assembly and H-bonding capabilities of these compounds. This research underscores the chemical's relevance in creating complex molecular architectures through simple synthetic routes (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Anticancer and Antimicrobial Applications

Research by El-Agrody et al. (2020) synthesized a series of compounds demonstrating significant in vitro anticancer activity against various cancer cell lines, including mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). This study highlights the compound's potential in developing new anticancer therapies (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Molecular Docking and Synthesis for NAMPT Inhibition

Venkateshan et al. (2019) conducted crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies on pyridine derivatives, including compounds similar to the one , as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is pivotal in cancer biology, making these compounds relevant in the search for new cancer therapies (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

properties

IUPAC Name

2-[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c23-12-18-10-17-2-1-3-19(17)25-22(18)26-8-6-15(7-9-26)13-27-14-24-20(11-21(27)28)16-4-5-16/h10-11,14-16H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISBJBHEDOJRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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